molecular formula C9H12FNO B3260706 1-(4-Fluoro-3-methoxyphenyl)ethanamine CAS No. 333753-64-3

1-(4-Fluoro-3-methoxyphenyl)ethanamine

Cat. No.: B3260706
CAS No.: 333753-64-3
M. Wt: 169.2 g/mol
InChI Key: ZYUQFKDHMDFLHO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)ethanamine is a substituted phenethylamine derivative with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the meta position, attached to an ethanamine backbone. It is used primarily as a pharmaceutical intermediate in medicinal chemistry and drug discovery . Key properties include:

  • CAS No.: 333753-64-3
  • Storage: Requires protection from light and storage under inert atmosphere at room temperature .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H335 (respiratory irritation), and H314 (severe skin/eye damage) .

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQFKDHMDFLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways . The exact pathways involved are still under investigation, but it is known to affect the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-(4-Fluoro-3-methoxyphenyl)ethanamine primarily differ in substituent groups, stereochemistry, or halogen placement. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Hazards (GHS) References
This compound 333753-64-3 C₉H₁₂FNO 169.20 4-F, 3-OCH₃ Pharmaceutical intermediate H302, H335, H314
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 1157581-09-3 C₉H₁₂FNO 169.20 4-F, 3-OCH₃ (R-enantiomer) Chiral intermediates in drug synthesis Not specified
2-(4-(2-Fluoroethoxy)-3-methoxyphenyl)ethanamine N/A C₁₀H₁₃FNO₂ 213.22 4-(OCH₂CH₂F), 3-OCH₃ Radiolabeled verapamil analogs Not specified
1-(3-Chloro-4-methylphenyl)ethanamine 856758-59-3 C₉H₁₂ClN 169.66 3-Cl, 4-CH₃ Research chemical Not specified
1-(4-Bromo-2-fluorophenyl)ethanamine 845930-79-2 C₈H₉BrFN 218.07 4-Br, 2-F Synthetic intermediate Not specified

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to bulkier halogens (Cl, Br), influencing pharmacokinetics .
  • Methoxy Group Position : The 3-methoxy substitution in the target compound may optimize steric interactions with biological targets compared to 2- or 4-methoxy analogs .
  • Enantiomeric Differences : The (R)-enantiomer (CAS 1157581-09-3) is explicitly used in chiral synthesis, highlighting the importance of stereochemistry in drug activity .

Research Findings and Trends

  • Synthetic Methods : The target compound is synthesized via carbamate protection/deprotection (e.g., tert-butyl carbamate in ), a strategy shared with analogs like 2-(4-(2-Fluoroethoxy)-3-methoxyphenyl)ethanamine .
  • Crystallography : SHELX software () is widely used for small-molecule refinement of such compounds, aiding in stereochemical analysis .

Biological Activity

1-(4-Fluoro-3-methoxyphenyl)ethanamine, also known as (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, is a chiral compound belonging to the class of phenethylamines. Its unique structure, characterized by a fluorine atom and a methoxy group on the phenyl ring, contributes to its biological activity, particularly in the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula of this compound is C9H12FNO, with a molecular weight of approximately 169.2 g/mol. The presence of the amine functional group indicates potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Research indicates that (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism is crucial for its potential therapeutic applications in treating mood disorders such as depression and anxiety. The compound's ability to bind selectively to serotonin and norepinephrine transporters enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)propan-2-amineSimilar phenyl substitutionPotentially acts on monoamine transporters
1-(3-Methoxyphenyl)propan-2-amineMethoxy substitution on different ringSimilar reuptake inhibition properties
2-(4-Fluorophenyl)ethanamineFluorine substitution on ethyl chainComparable interaction with receptors

The distinct combination of fluorine and methoxy groups in (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine enhances its selectivity and efficacy compared to other compounds in this class.

Case Studies and Experimental Data

Several studies have focused on the pharmacological effects of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. For instance:

  • In vitro studies have demonstrated that this compound can significantly inhibit the reuptake of serotonin and norepinephrine in neuronal cultures, leading to increased levels of these neurotransmitters in synaptic clefts.
  • Animal models have shown that administration of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine results in antidepressant-like effects, suggesting its potential use in treating depressive disorders.

Future Research Directions

The presence of a chiral center in this compound presents opportunities for developing enantiomer-specific therapies. Future research should focus on:

  • Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profiles.
  • Exploration of derivative compounds to enhance biological activity and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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